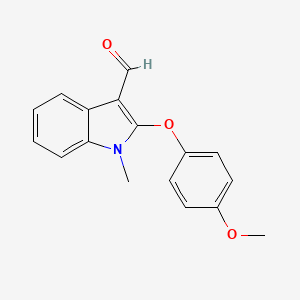

2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde, or 2-MPMICA, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a type of carbaldehyde, a class of compounds that are characterized by a carbonyl group attached to an aldehyde. 2-MPMICA is a relatively new compound that has been the subject of numerous studies in recent years.

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions and Derivatives Formation:

- 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde has been used as a versatile electrophile in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives. This reactivity is significant for the preparation of novel pyrimido[1,2-a]indole derivatives and other 2-substituted indole-3-carbaldehydes, showcasing its utility as a building block in indole chemistry (Yamada et al., 2009) (Yamada et al., 2012).

Synthesis of Furan Derivatives

2. The compound has been used in the synthesis of furano[2,3-g]indoles. The process involves alkylation at the phenolic OH group with α-haloketones followed by cyclization to give N-tosylated furano[2,3-g]indoles, indicating its utility in constructing complex heterocyclic structures (Pchalek et al., 2021).

Exploration in Pharmacological Research

3. The compound has been explored for its pharmacological potential. For instance, it was designed as a potential dopamine D2 receptor agonist with antioxidant activity for the treatment of Parkinson’s disease. Although it showed no affinity to the dopamine D2 receptor, its potent antioxidant properties were noted, highlighting its potential in therapeutic applications (Kaczor et al., 2021).

Characterization and Synthetic Applications

4. The compound's utility in the Maillard reaction for the synthesis of various derivatives, including 6-methoxy-tetrahydro-β-carboline derivatives, has been studied. The reaction conditions were optimized for catalyst loading, temperature, and time, showcasing its importance in synthesizing and characterizing complex molecules (Goh et al., 2015).

Crystallography and Molecular Structure

5. The crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde was studied, showing a significant dihedral angle between the indole and the 4-methoxyphenyl ring systems. This structural information is essential for understanding the compound's physical properties and interactions, further supporting its application in scientific research (Sonar et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been reported to target dihydrofolate reductase in both humans and yeast .

Biochemical Pathways

Given the potential targets mentioned above, it could be involved in pathways related to folate metabolism .

Result of Action

If it indeed targets dihydrofolate reductase as suggested by the action of similar compounds , it could potentially inhibit the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. This could lead to a decrease in DNA synthesis and cell proliferation.

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)21-13-9-7-12(20-2)8-10-13/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUYHKJVBJGHNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200848 |

Source

|

| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338416-68-5 |

Source

|

| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)